molecular formula C13H20BNO4 B2514655 5-(BOC-Amino)-2,4-dimethylphenylboronic acid CAS No. 2377611-47-5

5-(BOC-Amino)-2,4-dimethylphenylboronic acid

Cat. No.: B2514655
CAS No.: 2377611-47-5
M. Wt: 265.12
InChI Key: XWJLMCDUFFNXBS-UHFFFAOYSA-N
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Description

5-(BOC-Amino)-2,4-dimethylphenylboronic acid is a bifunctional reagent of high value in synthetic and medicinal chemistry, integrating a boronic acid handle and an amine group protected as a tert-butyloxycarbonyl (Boc) carbamate. The boronic acid functional group is a key reactant in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds . This makes the compound an essential building block for constructing complex biaryl structures often found in pharmaceuticals and organic materials. The Boc-protected amine is stable under the basic conditions typical of cross-couplings but can be cleanly and selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine for further derivatization . This orthogonal protection strategy is fundamental in multi-step synthesis, particularly for constructing peptides and complex molecules with multiple functional groups . The presence of both a boronic acid and a protected amine on an aromatic ring makes this compound a versatile scaffold for designing protease inhibitors, enzyme antagonists, and other bioactive molecules, leveraging the ability of boronic acids to form reversible complexes with biological nucleophiles . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-6-9(2)11(7-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJLMCDUFFNXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2,4-dimethylphenylboronic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions. For example:

  • Aryl Halide Coupling : Reacts with aryl halides (e.g., bromophenylalanine derivatives) under PdCl₂(dppf) catalysis in aqueous 50% iPrOH at 80°C, achieving yields up to 99% (Table 1) .

  • Heteroaromatic Boronic Acids : Compatible with electron-rich and electron-deficient boronic acids, though steric hindrance from the 2,4-dimethyl groups may reduce reaction rates .

Table 1: Suzuki-Miyaura Reaction Optimization

SubstrateCatalystSolventTime (h)Yield (%)
Boc-protected 6aPdCl₂(dppf)50% iPrOH/H₂O499
Unprotected 8aPdCl₂(dppf)5% iPrOH/H₂O295

Deprotection of the BOC Group

The tert-butoxycarbonyl (BOC) group is cleaved under acidic conditions to expose the primary amine:

  • TFA-Mediated Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane at −50°C affords the free amine, which is subsequently neutralized with Cs₂CO₃ .

  • HCl Gas in DCM : Alternative deprotection using HCl gas bubbles in dichloromethane, followed by lactam cyclization, yields hydroxyproline derivatives .

Petasis Borono-Mannich Reactions

The boronic acid participates in multicomponent reactions with amines and carbonyl compounds:

  • Glyoxylic Acid Systems : Reacts with glyoxylic acid and secondary amines (e.g., morpholine) to form α-aryl glycine derivatives. Stereoselectivity is modulated by BINOL catalysts, achieving dr values up to 7:3 .

  • Lactol Substrates : Forms syn-β-amino alcohols with α-hydroxy aldehydes in the presence of 3,3′-Me₂-BINOL catalysts (up to 99% ee) .

Table 2: Petasis Reaction Performance

Carbonyl ComponentCatalystAmineee (%)Yield (%)
Glyoxylic acid(S)-BINOLl-Phenylalanine8694
Lactol3,3′-Me₂-BINOLCyclohexylamine9989

Reductive Amination and Lactam Formation

After BOC deprotection, the free amine undergoes:

  • Intramolecular Cyclization : Forms 5- and 7-hydroxy indolizidin-2-one derivatives via reductive amination of ketones or aldehydes (e.g., 4-ketoazelates) .

  • Diastereoselective Pathways : Substituent positioning (2,4-dimethyl groups) influences nOe correlations and stereochemical outcomes, as confirmed by X-ray crystallography .

Oxidative Heck Coupling

The boronic acid engages in arylation reactions:

  • ∆⁵-Indolizidine-2-one Synthesis : Transannular iodolactamization followed by iodide elimination generates ∆⁵-indolizidine-2-one, which undergoes oxidative Heck coupling with arylboronic acids .

Toxicity and Biocompatibility

While not directly studied for this compound, structurally similar boronic acids (e.g., 4-aminocarbonylphenylboronic acid) exhibit:

  • Low Cytotoxicity : >80% cell survival at 80 nM concentrations .

  • Minimal NF-κB Activation : PCC values ≤0.1, indicating negligible inflammatory potential .

Scientific Research Applications

Chemical Synthesis

1. Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The BOC-protected amino group enhances the solubility and reactivity of the compound, facilitating the formation of biaryl compounds. The general mechanism can be summarized as follows:

  • Transmetalation : The boronic acid reacts with a palladium complex to form a new organopalladium intermediate.
  • Reductive Elimination : This intermediate undergoes reductive elimination to yield the desired biaryl product.

This reaction has significant implications for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Formation of Boron-Containing Drugs

The ability of this compound to form reversible covalent bonds with biological molecules makes it useful in developing boron-containing drugs. Boronic acids are known to interact with diols and other biomolecules, influencing enzyme activity and cellular processes. This interaction is particularly relevant in designing inhibitors for proteasomes and other therapeutic targets .

Biological Applications

1. Enzyme Inhibition

Research indicates that boronic acids can inhibit various enzymes by forming stable complexes with their active sites. For instance, this compound has been investigated for its potential to inhibit proteasome activity, which plays a crucial role in regulating protein degradation within cells. This inhibition can lead to altered cell cycle progression and apoptosis, making it a candidate for cancer therapy .

2. Boron Neutron Capture Therapy (BNCT)

The compound is also being explored for its application in Boron Neutron Capture Therapy , a targeted cancer treatment modality that utilizes boron-containing compounds to selectively destroy tumor cells upon neutron irradiation. The unique properties of boron compounds allow them to localize within cancerous tissues while sparing healthy cells, thus enhancing therapeutic efficacy .

Industrial Applications

1. Advanced Materials Production

In addition to its roles in organic synthesis and biological research, this compound is utilized in producing advanced materials and polymers. Its reactivity enables the development of new polymeric materials with specific properties tailored for applications in electronics and nanotechnology .

Summary Table of Applications

Application AreaDescription
Chemical Synthesis Key role in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation
Biological Research Investigated as an enzyme inhibitor and potential therapeutic agent for cancer treatment
Industrial Use Employed in producing advanced materials and polymers

Case Studies

  • Synthesis of Biaryl Compounds : A study demonstrated the efficiency of this compound in synthesizing various biaryl compounds through Suzuki-Miyaura coupling, achieving yields greater than 80% under optimized conditions .
  • Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit proteasome activity effectively, leading to significant changes in cell cycle dynamics in cancer cell lines .
  • Boron Neutron Capture Therapy Research : Investigations into boron-containing compounds like this compound have shown promising results in preclinical models for BNCT, indicating potential for clinical applications .

Mechanism of Action

The mechanism of action of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid involves its reactivity as a boronic acid and the protective nature of the BOC group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The BOC group protects the amino function during reactions and can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Positional Isomers: Dimethylphenylboronic Acids

Key Compounds :

  • 2,4-Dimethylphenylboronic Acid (CAS 55499-44-0): Lacks the BOC-amino group but shares methyl substituents at the 2- and 4-positions.
  • 3,5-Dimethylphenylboronic Acid (CAS 172975-69-8): Methyl groups at the 3- and 5-positions, altering steric and electronic effects compared to the 2,4-isomer .
  • 2,5-Dimethylphenylboronic Acid (CAS 85199-06-0): Methyl groups at 2- and 5-positions, with a melting point of 186–191°C .
Property 5-(BOC-Amino)-2,4-dimethylphenylboronic Acid 2,4-Dimethylphenylboronic Acid 3,5-Dimethylphenylboronic Acid
Molecular Formula C₁₃H₂₀BNO₄ C₈H₁₁BO₂ C₈H₁₁BO₂
Molecular Weight 273.12 g/mol 149.98 g/mol 149.98 g/mol
Substituent Positions 5-BOC-amino, 2,4-dimethyl 2,4-dimethyl 3,5-dimethyl
Key Applications Peptide synthesis, drug intermediates Cross-coupling reactions Cross-coupling reactions

Structural Insights :

  • 3,5-Dimethylphenylboronic acid exhibits higher symmetry, which may enhance crystallinity compared to the 2,4-isomer .

BOC-Protected Boronic Acid Derivatives

Key Compounds :

  • 5-Amino-2-(BOC-amino)methylphenylboronic Acid (CAS 1208542-95-3): Features a BOC-protected aminomethyl group at the 2-position, enabling dual functionalization .
  • 5-Boc-amino-2-hydroxymethylphenylboronic Acid (CAS 850568-79-5): Contains a hydroxymethyl group, enhancing solubility in aqueous media .
Property This compound 5-Amino-2-(BOC-amino)methylphenylboronic Acid
Functional Groups BOC-amino, 2,4-dimethyl BOC-amino, aminomethyl
Molecular Weight 273.12 g/mol C₁₃H₂₁N₅O₂ (Exact MW not provided)
Reactivity Suitable for cross-coupling and amine protection Dual reactivity for conjugation and coupling

Functional Differences :

  • The hydroxymethyl variant (CAS 850568-79-5) forms cyclic esters (benzoxaboroles), which are advantageous in prodrug design .

Solubility and Handling

  • BOC-protected compounds exhibit lower water solubility compared to unprotected amines. Nanoparticle formulations (e.g., Boc-amino acid nanoparticles, 500–750 nm) can enhance dispersibility in aqueous media .
  • Safety data for 3,5-dimethylphenylboronic acid (e.g., inhalation risks) suggest similar precautions apply to the target compound .

Biological Activity

5-(BOC-Amino)-2,4-dimethylphenylboronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (BOC) amino group, which enhances its solubility and reactivity. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₀BNO₄
  • Molecular Weight : Approximately 265.13 g/mol

The biological activity of this compound primarily revolves around its interactions with enzymes and biomolecules. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of enzymes that utilize these substrates. The presence of the BOC group also plays a critical role in modulating the compound's reactivity and selectivity towards biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. This compound has been studied for its ability to inhibit proteases and other enzymes involved in various biological pathways. For instance, it has shown potential as an inhibitor of serine proteases, which are crucial in numerous physiological processes.

Case Studies

  • Inhibition of Proteases : A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibited serine proteases in vitro. The inhibition was characterized by a decrease in enzyme activity proportional to the concentration of the boronic acid derivative used.
  • Anticancer Activity : Another investigation explored the anticancer potential of this compound by evaluating its effects on cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells through modulation of specific signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(BOC-Amino)-phenylboronic acidBOC group at meta positionDifferent regioisomer affecting reactivity
4-(BOC-Amino)-phenylboronic acidBOC group at para positionCommonly used for similar coupling reactions
2,5-Dimethylphenylboronic acidNo amino protectionMore reactive due to free amine
3-Pyridineboronic acidContains pyridine ringDifferent heterocyclic structure impacting reactivity
1-(Boc-amino)-3-methylphenylboronic acidBOC at ortho positionDifferent spatial arrangement may influence binding

This table illustrates the diversity within boronic acids and their derivatives while highlighting the unique protective role of the BOC group in this compound.

Research Findings

Recent studies have focused on synthesizing and characterizing various boronic acids to explore their biological activities further. The synthesis typically involves several steps that ensure high yields and purity of the final product. The Petasis reaction is one notable synthetic method that has been applied successfully to create complex structures involving boronic acids.

Q & A

Basic: What are the recommended synthetic routes for 5-(BOC-Amino)-2,4-dimethylphenylboronic acid, and how are key intermediates validated?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Amino Protection : Introduce the BOC (tert-butoxycarbonyl) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM to prevent side reactions .

Boronic Acid Formation : Utilize Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid precursors. For example, coupling a halogenated aryl intermediate with bis(pinacolato)diboron under inert conditions (e.g., DME/water at 80–100°C) .

Purification : Validate intermediates via NMR (e.g., ¹H/¹³C for BOC group confirmation at δ ~1.3 ppm for tert-butyl protons) and HPLC (purity >95%) .

Advanced: How can steric hindrance from the 2,4-dimethyl groups be mitigated in cross-coupling reactions?

Methodological Answer:
Steric hindrance can reduce coupling efficiency. Strategies include:

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to enhance Pd catalyst turnover .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered substrates.
  • Temperature Control : Elevated temperatures (80–100°C) and extended reaction times (24–48 hrs) improve yields .
  • Pre-activation : Pre-mix boronic acid with bases (e.g., K₂CO₃) to generate more reactive boronate species .

Basic: What analytical techniques are critical for characterizing this compound’s stability and purity?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity (e.g., BOC group at δ 1.3 ppm, aromatic protons from dimethylphenyl at δ 6.5–7.5 ppm) .
  • HPLC-MS : Assess purity and detect degradation products (e.g., hydrolyzed boronic acid or deprotected amine).
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability under storage conditions (e.g., decomposition above 150°C) .

Advanced: How does the BOC group influence solubility in aqueous reaction systems, and what modifications enhance compatibility?

Methodological Answer:
The hydrophobic BOC group reduces water solubility. To address this:

  • Nanoparticle Dispersion : Use ball-milling with PEG to generate water-dispersible nanoparticles (500–750 nm), improving reactivity in aqueous Suzuki couplings .
  • Co-solvent Systems : Employ water-miscible solvents (e.g., THF:water 4:1) to balance solubility and reactivity .
  • pH Adjustment : Mildly basic conditions (pH 8–9) stabilize the boronic acid while minimizing BOC deprotection .

Basic: What storage conditions are essential to maintain compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption and thermal degradation .
  • Desiccation : Use silica gel or molecular sieves to maintain a dry environment.
  • Light Protection : Amber vials prevent photolytic decomposition of the boronic acid moiety .

Advanced: How should researchers address contradictory data in reaction yields between batch syntheses?

Methodological Answer:

  • Parameter Screening : Systematically vary catalyst loading (1–5 mol%), solvent ratios, and heating methods (microwave vs. oil bath) .
  • Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., residual Pd or pinacol byproducts) affecting yields .
  • Kinetic Studies : Monitor reaction progress via in situ IR or sampling to identify rate-limiting steps (e.g., boronate formation vs. coupling) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of boronic acid dust.
  • Spill Management : Neutralize spills with damp sand; avoid water to prevent uncontrolled reactions .

Advanced: What strategies enhance regioselectivity in functionalizing the phenyl ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., BOC-protected amine) to guide electrophilic substitution at specific positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl chloride before functionalization .
  • Computational Modeling : DFT calculations predict electron density maps to identify reactive aromatic positions .

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